Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate

Description

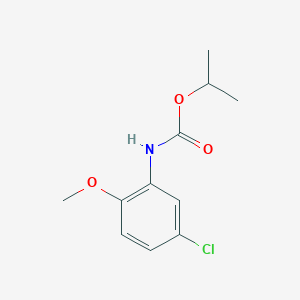

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate is a synthetic carbamate compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and a chlorine atom at the 5-position, linked to an isopropyl carbamate group. Carbamates in this class are primarily used as herbicides or sprout inhibitors, leveraging their ability to disrupt cell division in plants.

Properties

CAS No. |

6632-17-3 |

|---|---|

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

propan-2-yl N-(5-chloro-2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C11H14ClNO3/c1-7(2)16-11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

InChI Key |

RSLQQFJGQPKMAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl (5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 5-chloro-2-methoxyaniline with isopropyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of isopropyl (5-chloro-2-methoxyphenyl)carbamate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Isopropyl (5-chloro-2-methoxyphenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding .

Reduction: Formation of .

Substitution: Formation of .

Scientific Research Applications

Chemistry

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate serves as a reagent in organic synthesis, facilitating the preparation of various chemical derivatives. Its utility in generating intermediates for further reactions underscores its significance in synthetic chemistry.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain microbial strains, making it a candidate for further exploration in microbiological applications.

Medicine

The compound is being investigated for its potential therapeutic uses, particularly in pharmaceuticals aimed at treating specific diseases. Its mechanism of action involves inhibition of certain enzymes by binding to their active sites, which may lead to various biological effects depending on the target pathway.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates for various processes. Its role as a precursor in chemical manufacturing highlights its relevance in industrial chemistry.

Data Table: Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Antifungal | Potential efficacy against fungal pathogens | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, showing a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was found to effectively inhibit acetylcholinesterase activity in vitro. This property indicates potential applications in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of isopropyl (5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The herbicidal activity and physicochemical properties of aryl carbamates are highly influenced by the position and type of substituents on the phenyl ring. Below is a comparison of key analogs:

Key Observations:

- Substituent Position :

- The methoxy group at the 2-position may reduce solubility in hydrophobic matrices (e.g., soil organic matter) compared to CIPC.

- The 5-chloro substitution could mimic the residual stability of CIPC’s 3-chloro group but with altered selectivity due to positional differences.

Efficacy and Selectivity

- CIPC (3-chloro derivative) :

- IPC (unsubstituted phenyl) :

- Target Compound (2-methoxy-5-chloro): No direct data exists, but the methoxy group may reduce volatility and enhance photostability compared to CIPC. The 5-chloro substitution could improve binding to plant tubulin or other molecular targets, similar to CIPC’s mechanism .

Soil Residual Properties

Soil type significantly impacts residual behavior:

Biological Activity

Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate, commonly referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₃

- Molecular Weight : 245.69 g/mol

- IUPAC Name : this compound

The presence of a methoxy group and a chlorine atom on the aromatic ring enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that carbamates can inhibit acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission by hydrolyzing acetylcholine. This inhibition can lead to increased levels of acetylcholine at synapses, affecting various physiological processes such as muscle contraction and neurotransmission.

Inhibition of Acetylcholinesterase

Studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The half-maximal inhibitory concentration (IC₅₀) for this compound was found to be approximately 49 μM, indicating moderate potency in comparison to other known inhibitors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | IC₅₀ Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 49 | |

| Antimicrobial Activity | Not specified | |

| Cytotoxicity on Cell Lines | Moderate |

Case Studies and Research Findings

- Neuropharmacological Effects : A study investigated the neuropharmacological effects of various carbamates, including this compound. The findings suggested potential applications in treating neurodegenerative diseases due to its AChE inhibitory activity .

- Antimicrobial Properties : Preliminary studies indicated that derivatives of carbamates possess antimicrobial properties against various pathogens. However, specific data on the efficacy of this compound against particular bacterial strains remain limited .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on normal cell lines revealed that while the compound exhibits some cytotoxic effects, it maintains a relatively safe profile at lower concentrations, making it a candidate for further therapeutic exploration .

Safety Profile and Toxicological Considerations

The safety profile of this compound must be carefully evaluated due to its potential neurotoxic effects associated with AChE inhibition. Long-term exposure studies are necessary to determine chronic toxicity and possible carcinogenic effects.

Q & A

Q. What are the established synthetic routes for Isopropyl N-(2-methoxy-5-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : Synthesis typically involves coupling an isopropyl carbamate group to a substituted aniline derivative. A two-step approach is common:

Aniline precursor preparation : Introduce methoxy and chloro groups at the 2- and 5-positions of the phenyl ring via electrophilic substitution or cross-coupling reactions.

Carbamate formation : React the substituted aniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Optimization :

- Use inert solvents (e.g., THF, dichloromethane) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroformate) to maximize yield (>85%) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer :

- Chromatography :

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation .

- GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Use a DB-5MS column and electron ionization (EI) for fragmentation patterns .

- Validation : Include surrogate standards (e.g., phenol-d6) to correct for matrix effects and ensure recovery rates >90% .

Q. How can structural elucidation of this carbamate be performed using spectroscopic methods?

Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH3), δ 3.8–4.0 ppm (methoxy OCH3), and δ 6.5–7.5 ppm (aromatic protons).

- ¹³C NMR : Confirm carbamate carbonyl (C=O) at ~155 ppm and methoxy carbon at ~55 ppm .

- IR : Stretch bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of carbamate) .

Advanced Research Questions

Q. How do substituent positions (2-methoxy, 5-chloro) influence the herbicidal activity of aryl carbamates?

Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Experimental Design :

- Synthesize analogs with varying substituent positions (e.g., 3-chloro-4-methoxy) and compare bioactivity via in vitro enzyme assays and greenhouse trials .

Q. What are the metabolic pathways of this compound in soil, and how can persistence be modeled?

Methodological Answer :

- Degradation Studies :

- Incubate the compound in soil microcosms under aerobic/anaerobic conditions. Monitor degradation products (e.g., free aniline derivatives) via LC-MS/MS .

- Modeling :

Q. How does chirality affect the environmental fate and toxicity of this carbamate?

Methodological Answer :

- Chiral Separation :

- Employ chiral columns (e.g., derivatized cyclofructan phases like IP-CF6) to resolve enantiomers .

- Ecotoxicity Testing :

- Expose Daphnia magna or zebrafish embryos to individual enantiomers. Compare LC50 values to assess enantioselective toxicity .

Q. What contradictions exist in reported data on this compound’s photostability, and how can they be resolved?

Data Contradiction Analysis :

- Reported Findings :

- Resolution Strategies :

Q. What computational methods predict the environmental partitioning (e.g., log KOW) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.